molecular formula C4H6O3 B1256903 2-ketobutyric acid-(13)C4,3,3-d2

2-ketobutyric acid-(13)C4,3,3-d2

Cat. No. B1256903
M. Wt: 108.072 g/mol
InChI Key: TYEYBOSBBBHJIV-GVQBGUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxobutyric acid-(13)C4,3,3-d2 is a (13)C-modified compound and a deuterated compound.

Scientific Research Applications

  • Renewable Production of Chemical Intermediates : 2-Ketobutyric acid plays a role in the renewable production of chemical intermediates like valeric acid and 2-methylbutyric acid from glucose, bypassing the need for toxic intermediates and non-renewable feedstock (Dhande, Xiong, & Zhang, 2012).

  • Chiral Derivatization and Analysis : It's involved in the development of strategies for the determination of ketone metabolites of hydroxybutyrate enantiomers, aiding in the study of their functions (Cheng, Xiong, Wang, Yuan, & Feng, 2018).

  • Isotopic Labeling in Protein Studies : Isotopic variants of 2-ketobutyric acid are used in NMR spectroscopy for specific labeling of methyl groups in proteins, which is crucial for structural characterizations of complex proteins (Kerfah et al., 2015).

  • Bio-Catalytic Conversion to Aliphatic Ketones : It's used in a bio-catalytic approach to convert bio-derived carboxylic acids into industrial ketones, offering an alternative route for renewable chemical production (Xiong et al., 2012).

  • Production of Unnatural Amino Acids : In biotechnology, it's a precursor in enzymatic processes for producing unnatural amino acids, key intermediates in pharmaceutical synthesis (Tao, Jiang, Zhu, & Yang, 2014).

  • Vicinal Diketone Formation in Fermentation : Its isotopes are used to study the formation of vicinal diketones in yogurt fermentation, connecting to branched-chain amino acid biosynthesis (Ott, Germond, & Chaintreau, 2000).

  • Drug Release Applications : 2-Ketobutyric acid is employed as a water-soluble photoinitiator and emulsifier in the preparation of multi-sensitive micelles for drug release, providing a platform for developing drug delivery vehicles (Jiang et al., 2014).

properties

Molecular Formula

C4H6O3

Molecular Weight

108.072 g/mol

IUPAC Name

3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1,2+1D2,3+1,4+1

InChI Key

TYEYBOSBBBHJIV-GVQBGUMBSA-N

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O

Canonical SMILES

CCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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